Barium oxalate

Description

The exact mass of the compound Barium oxalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Barium oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barium oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

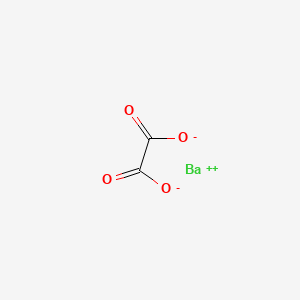

Structure

3D Structure of Parent

Properties

CAS No. |

516-02-9 |

|---|---|

Molecular Formula |

C2H2BaO4 |

Molecular Weight |

227.36 g/mol |

IUPAC Name |

barium(2+);oxalate |

InChI |

InChI=1S/C2H2O4.Ba/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |

InChI Key |

SGOYWBVFEOGMRP-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].[Ba+2] |

Canonical SMILES |

C(=O)(C(=O)O)O.[Ba] |

Other CAS No. |

516-02-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Barium oxalate chemical formula and structure

An In-Depth Technical Guide to Barium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of barium oxalate, detailing its chemical formula, molecular and crystal structure, physicochemical properties, synthesis protocols, and key applications.

Barium oxalate is an inorganic compound and the barium salt of oxalic acid.[1] It consists of a barium cation (Ba²⁺) and an oxalate anion (C₂O₄²⁻).[1] The chemical formula for the anhydrous form is BaC₂O₄ .[1][2][3] Barium oxalate also exists in several hydrated forms, including BaC₂O₄·0.5H₂O and BaC₂O₄·3.5H₂O.[4][5]

The oxalate ion acts as a bidentate ligand, bonding to the barium ion through two oxygen atoms. In the solid state, these ions arrange into a crystalline lattice. The crystal structure of barium oxalate hydrates has been a subject of detailed study. For instance, BaC₂O₄·3.5H₂O has a monoclinic crystal system with the space group C2/c.[5] The hemihydrate, BaC₂O₄·0.5H₂O, exhibits a triclinic crystal structure with the space group P1.[4][6] In these structures, the barium atoms are coordinated to oxygen atoms from both the oxalate anions and the water molecules.[5][6]

References

- 1. Barium oxalate - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 516-02-9 CAS MSDS (Barium oxalate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure determination of barium Oxalate, BaC2O4... [degruyterbrill.com]

- 6. Synthesis and characterization of the barium oxalates BaC2O4.0.5H2O, alpha-BaC2O4 and beta-BaC2O4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Barium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium oxalate (BaC₂O₄) is an inorganic compound, the barium salt of oxalic acid, which presents as a white, odorless powder.[1] It is a compound of significant interest in various scientific and industrial fields, including materials science for the synthesis of advanced ceramics and in pyrotechnics as a green colorant.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of barium oxalate, detailed experimental protocols for its synthesis and analysis, and a thorough examination of its thermal decomposition pathway. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.

Physical and Chemical Properties

Barium oxalate is a stable compound under normal conditions but reacts with strong acids.[1] It is considered a reducing agent, a property that distinguishes it from many other pyrotechnic colorants.[1] The key physical and chemical properties of barium oxalate are summarized in the table below.

| Property | Value |

| Molecular Formula | BaC₂O₄ |

| Molar Mass | 225.345 g/mol |

| Appearance | White odorless powder/crystals |

| Density | 2.658 g/cm³ |

| Melting Point | Decomposes at 400 °C (752 °F; 673 K) |

| Solubility in Water | 0.9290 mg/L at 25 °C[1] (sparingly soluble) |

| Solubility Product (Ksp) | 1.6 x 10⁻⁷ |

| Solubility in other solvents | Insoluble in ethanol; Soluble in dilute nitric acid and hydrochloric acid. |

| Crystal Structure | Barium oxalate can exist in various hydrated forms, including the hemihydrate (BaC₂O₄·0.5H₂O) and the dihydrate (BaC₂O₄·2H₂O), each with a specific crystal structure. The hemihydrate has a triclinic crystal system.[2][3] |

Experimental Protocols

Synthesis of Barium Oxalate Hemihydrate

This protocol describes the precipitation of barium oxalate hemihydrate from aqueous solutions of barium chloride and ammonium oxalate.[2]

Materials:

-

Barium chloride dihydrate (BaCl₂·2H₂O)

-

Ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare a 0.2 M solution of Barium Chloride: Dissolve the appropriate amount of BaCl₂·2H₂O in 500 ml of deionized water.

-

Prepare a 0.2 M solution of Ammonium Oxalate: Dissolve the appropriate amount of (NH₄)₂C₂O₄·H₂O in 500 ml of deionized water.

-

Precipitation: While stirring, slowly add the 500 ml of the 0.2 M barium chloride solution dropwise to the 500 ml of the 0.2 M ammonium oxalate solution at room temperature. A white precipitate of barium oxalate hemihydrate will form.

-

Digestion: Continue stirring the suspension for a period to allow the precipitate to fully form and ripen.

-

Filtration: Separate the precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

-

Washing: Wash the collected precipitate with deionized water to remove any soluble impurities.

-

Drying: Dry the purified barium oxalate hemihydrate in a drying oven at a low temperature (e.g., 40-50 °C) to a constant weight.

The following diagram illustrates the workflow for the synthesis of Barium Oxalate.

Caption: Workflow for the synthesis of Barium Oxalate.

Thermal Decomposition Analysis

The thermal decomposition of barium oxalate typically proceeds in stages. The hydrated form first undergoes dehydration, followed by the decomposition of the anhydrous salt to barium carbonate, and finally, at higher temperatures, to barium oxide. The following protocol outlines a general procedure for thermogravimetric analysis (TGA).

Equipment:

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (e.g., alumina, platinum)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of barium oxalate hydrate into the TGA sample pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to provide a controlled atmosphere.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 1100 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to identify the temperature ranges and corresponding weight losses for each decomposition step.

Signaling Pathways and Logical Relationships

Thermal Decomposition Pathway of Barium Oxalate Hemihydrate

The thermal decomposition of barium oxalate hemihydrate in an inert atmosphere (nitrogen) proceeds through the following key stages:

-

Dehydration: The loss of water of hydration to form anhydrous barium oxalate.

-

Oxalate Decomposition: The decomposition of anhydrous barium oxalate to form barium carbonate and carbon monoxide.

-

Carbonate Decomposition: The decomposition of barium carbonate to barium oxide and carbon dioxide at higher temperatures.

The following diagram visualizes this decomposition pathway.

References

A Technical Guide to the Synthesis of Barium Oxalate from Barium Chloride and Oxalic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of barium oxalate (BaC₂O₄) through the reaction of barium chloride (BaCl₂) and oxalic acid (H₂C₂O₄). Barium oxalate serves as a precursor in the synthesis of various functional materials and holds relevance in specialized applications. This document provides a comprehensive overview of the primary synthesis methodologies, detailed experimental protocols, and key characterization data to assist researchers in the controlled and reproducible preparation of this inorganic salt.

Core Synthesis Principles

The synthesis of barium oxalate from barium chloride and oxalic acid is fundamentally a precipitation reaction. The reaction proceeds in an aqueous medium where the barium cation (Ba²⁺) from the soluble barium chloride reacts with the oxalate anion (C₂O₄²⁻) from oxalic acid or a soluble oxalate salt to form the sparingly soluble barium oxalate, which precipitates out of the solution. The general chemical equation for this reaction is:

BaCl₂(aq) + H₂C₂O₄(aq) → BaC₂O₄(s)↓ + 2HCl(aq)[1]

Alternatively, a soluble oxalate salt, such as ammonium oxalate ((NH₄)₂C₂O₄) or sodium oxalate (Na₂C₂O₄), is often employed as the precipitating agent. The use of an oxalate salt can offer better control over the pH of the reaction medium. The reaction with ammonium oxalate is as follows:

BaCl₂(aq) + (NH₄)₂C₂O₄(aq) → BaC₂O₄(s)↓ + 2NH₄Cl(aq)

The choice of the oxalate source and the reaction conditions, including reactant concentrations, temperature, pH, and aging time, significantly influence the morphology, particle size, and purity of the resulting barium oxalate precipitate.

Experimental Protocols

Two primary methods for the synthesis of barium oxalate are detailed below: direct precipitation and single diffusion gel growth. Direct precipitation is a rapid and straightforward method for producing barium oxalate powder, while the gel diffusion method is employed for the growth of well-defined single crystals.

Direct Precipitation Method for Barium Oxalate Hemihydrate (BaC₂O₄·0.5H₂O)

This protocol is adapted from the synthesis of barium oxalate hemihydrate for crystallographic studies.[2][3]

Materials:

-

Barium chloride dihydrate (BaCl₂·2H₂O)

-

Ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O)

-

Deionized water

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Burette or dropping funnel

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Solution Preparation:

-

Prepare a 0.2 M solution of barium chloride dihydrate by dissolving the appropriate amount in deionized water.

-

Prepare a 0.2 M solution of ammonium oxalate monohydrate by dissolving the appropriate amount in deionized water.

-

-

Precipitation:

-

Place 500 mL of the 0.2 M ammonium oxalate solution in a beaker and stir with a magnetic stirrer at room temperature.

-

Slowly add 500 mL of the 0.2 M barium chloride solution dropwise to the ammonium oxalate solution using a burette or dropping funnel. A white precipitate of barium oxalate will form immediately.

-

-

Washing and Filtration:

-

After the addition is complete, continue stirring for a short period to ensure complete precipitation.

-

Separate the white crystalline product by filtration.

-

Wash the precipitate thoroughly with deionized water to remove any soluble impurities.

-

-

Drying:

-

Dry the filtered product at room temperature to obtain barium oxalate hemihydrate (BaC₂O₄·0.5H₂O).[2]

-

Single Diffusion Gel Method for Barium Oxalate Crystal Growth

This method allows for the slow and controlled growth of barium oxalate crystals within a gel matrix, leading to larger and more well-defined crystals.[1][4]

Materials:

-

Barium chloride (BaCl₂)

-

Oxalic acid (H₂C₂O₄)

-

Agar-agar powder

-

Deionized water

Equipment:

-

Test tubes or U-tubes

-

Beakers

-

Heating plate

-

Cotton plugs

Procedure:

-

Gel Preparation:

-

Gel Setting:

-

Mix the hot agar-agar solution with the oxalic acid solution and pour it into test tubes.

-

Allow the gel to set and age for a period of 24 to 48 hours. A 24-hour aging period has been found to promote a faster growth rate.[4]

-

-

Crystal Growth:

-

Prepare a solution of barium chloride with a concentration ranging from 0.5 M to 2 M.[4]

-

Carefully pour the barium chloride solution over the set gel in the test tubes.

-

Seal the test tubes with cotton plugs to prevent contamination and allow them to stand undisturbed at room temperature.

-

Barium oxalate crystals will grow within the gel matrix over a period of several days.

-

-

Harvesting:

-

Once the crystal growth is complete, carefully remove the crystals from the gel.

-

Wash the crystals with deionized water to remove any adhering gel.

-

Quantitative Data

The following tables summarize the quantitative data reported for the synthesis and characterization of barium oxalate.

Synthesis Parameters

| Parameter | Direct Precipitation | Single Diffusion Gel Method |

| Reactants | Barium chloride, Ammonium oxalate | Barium chloride, Oxalic acid |

| Concentration | 0.2 M | 0.5 M - 2 M |

| Temperature | Room Temperature | Ambient Temperature |

| Aging Time | Not specified | 24 - 48 hours |

| Product Form | Crystalline Powder | Single Crystals |

Crystallographic Data for Barium Oxalate Hemihydrate (BaC₂O₄·0.5H₂O)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 8.692 (1) Å |

| b | 9.216 (1) Å |

| c | 6.146 (1) Å |

| α | 95.094 (3)° |

| β | 95.492 (3)° |

| γ | 64.500 (3)° |

| Z | 4 |

| Data obtained from single-crystal X-ray diffraction at 120 K.[3] |

Thermal Decomposition Data

| Decomposition Step | Temperature Range (°C) | Product |

| Dehydration | 142.7 - 217.3 | Anhydrous Barium Oxalate (α-BaC₂O₄) |

| Decomposition to Carbonate | ~400 - 500 | Barium Carbonate (BaCO₃) |

| Decomposition to Oxide | > 800 | Barium Oxide (BaO) |

| Data obtained from thermogravimetric analysis (TGA) and differential thermal analysis (DTA).[1][5] |

Visualized Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships in the synthesis and characterization of barium oxalate.

Caption: Experimental workflows for the synthesis of barium oxalate via direct precipitation and single diffusion gel methods.

Caption: Logical relationship from synthesis to characterization and application of barium oxalate.

References

Unveiling the Crystalline Architecture of Barium Oxalate Hydrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate crystal structures of barium oxalate hydrates, compounds of significant interest in materials science and pharmaceutical development due to their role as precursors in the synthesis of various barium-containing functional materials. This document provides a comprehensive overview of their crystallographic data, detailed experimental protocols for their synthesis and characterization, and a visual representation of their structural relationships and transformations.

Crystallographic Data of Barium Oxalate Hydrates

Barium oxalate is known to form several stable hydrates, each with a unique crystal structure. The crystallographic parameters of the most commonly encountered hydrates, namely the 3.5-hydrate, dihydrate, monohydrate, and hemihydrate, have been determined through single-crystal and powder X-ray diffraction studies. A summary of this quantitative data is presented in Table 1 for facile comparison.

| Hydrate | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| 3.5-Hydrate | BaC₂O₄·3.5H₂O | Monoclinic | C2/c | 13.445(5) | 7.669(4) | 15.018(6) | 90 | 113.92(2) | 90 | 8 | [1] |

| Dihydrate | BaC₂O₄·2H₂O | Monoclinic | P2₁/c | 7.538(1) | 11.062(1) | 7.105(1) | 90 | 105.42(1) | 90 | 4 | [2][3] |

| Monohydrate | 2BaC₂O₄·H₂O | Triclinic | P1 | 9.312(1) | 9.649(1) | 6.188(1) | 90.13(2) | 95.36(2) | 125.18(2) | 2 | [4] |

| Hemihydrate | BaC₂O₄·0.5H₂O | Triclinic | P1 | 8.692(1) | 9.216(1) | 6.146(1) | 95.094(3) | 95.492(3) | 64.500(3) | 4 | [5][6] |

Experimental Protocols

The synthesis and characterization of barium oxalate hydrates are crucial for obtaining pure phases and understanding their properties. The following sections detail the methodologies cited in the literature.

Synthesis of Barium Oxalate Hydrates

2.1.1. Synthesis of Barium Oxalate Hemihydrate (BaC₂O₄·0.5H₂O)

A common method for the preparation of barium oxalate hemihydrate involves the precipitation reaction between aqueous solutions of a soluble barium salt and an oxalate salt.[5][7]

-

Procedure: A 0.2 M solution of barium chloride (BaCl₂·2H₂O) is added dropwise to a 0.2 M solution of ammonium oxalate ((NH₄)₂C₂O₄·H₂O) at room temperature with constant stirring.[5] The resulting white crystalline precipitate of BaC₂O₄·0.5H₂O is then collected by filtration, washed with deionized water, and dried at room temperature.[5]

2.1.2. Synthesis of Barium Oxalate 3.5-Hydrate (BaC₂O₄·3.5H₂O)

The 3.5-hydrate is typically obtained as a microcrystalline powder.[1]

-

Procedure: An aqueous solution of oxalic acid is slowly added to an aqueous solution of barium chloride.[1] This hydrate is noted to be unstable at room temperature and can decompose to hydrates with lower water content over a few days.[1]

Characterization Techniques

2.2.1. X-ray Diffraction (XRD)

Single-crystal and powder X-ray diffraction are the primary techniques for determining the crystal structure of barium oxalate hydrates.

-

Single-Crystal XRD: This technique provides the most accurate determination of unit cell parameters, space group, and atomic coordinates. Data for BaC₂O₄·0.5H₂O was collected at 120 K.[5]

-

Powder XRD: Used for phase identification and can be employed for structure solution and refinement, especially with high-resolution synchrotron radiation.

2.2.2. Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal decomposition behavior of the hydrates.

-

Procedure: A sample of the barium oxalate hydrate is heated in a controlled atmosphere (e.g., argon or nitrogen) at a constant heating rate (e.g., 5 K/min or 10°C/min).[5][8] The weight loss (TGA) and temperature differences (DTA) are recorded as a function of temperature, revealing dehydration and decomposition steps. For BaC₂O₄·0.5H₂O, dehydration to the anhydrous form occurs in the temperature range of 383–418 K.[5][7]

Visualizing Structural Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and processes in the study of barium oxalate hydrates.

Caption: Experimental workflow for the synthesis of barium oxalate hemihydrate.

Caption: Thermal decomposition pathway of barium oxalate hydrates.

Caption: General experimental workflow for the characterization of barium oxalate hydrates.

References

- 1. Crystal structure determination of barium Oxalate, BaC2O4... [degruyterbrill.com]

- 2. researchgate.net [researchgate.net]

- 3. ePubs [epubs.stfc.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of the barium oxalates BaC2O4.0.5H2O, alpha-BaC2O4 and beta-BaC2O4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

A Comprehensive Technical Guide to the Thermal Decomposition of Barium Oxalate to Barium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of barium oxalate (BaC₂O₄) to barium oxide (BaO). The process is critical in various industrial applications, including the synthesis of advanced ceramic materials and specific components in pyrotechnic formulations. Understanding the decomposition pathway, influential factors, and kinetics is paramount for controlling the final product's purity and morphology. This document outlines the key decomposition steps, summarizes quantitative data from thermal analysis, provides detailed experimental protocols, and visualizes the process through logical diagrams.

The Thermal Decomposition Pathway

The thermal decomposition of hydrated barium oxalate is a multi-step process that is significantly influenced by the surrounding atmosphere. The general pathway involves dehydration, followed by the decomposition of the anhydrous oxalate to barium carbonate (BaCO₃), and finally, the decomposition of barium carbonate to the desired barium oxide.

In an inert atmosphere, such as nitrogen, the decomposition of barium oxalate can be accompanied by the disproportionation of the evolved carbon monoxide, leading to the formation of elemental carbon. This carbon can then react with the intermediate barium carbonate at higher temperatures. In an oxidizing atmosphere or in the presence of carbon dioxide, the formation of carbon is suppressed.

The key reactions involved are:

-

Dehydration: BaC₂O₄·xH₂O(s) → BaC₂O₄(s) + xH₂O(g)

-

Oxalate Decomposition: BaC₂O₄(s) → BaCO₃(s) + CO(g)

-

Carbonate Decomposition: BaCO₃(s) → BaO(s) + CO₂(g)

-

Boudouard Reaction (in inert atmosphere): 2CO(g) ⇌ CO₂(g) + C(s)

-

Carbon-Carbonate Reaction (in inert atmosphere): BaCO₃(s) + C(s) → BaO(s) + 2CO(g)

Quantitative Data from Thermal Analysis

The following tables summarize the key quantitative data obtained from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of barium oxalate decomposition under different atmospheric conditions.

Table 1: Decomposition Temperatures of Barium Oxalate Hydrate in Nitrogen Atmosphere

| Decomposition Step | Temperature Range (°C) |

| Dehydration (BaC₂O₄·0.5H₂O) | 94 - 115 |

| Oxalate Decomposition to BaCO₃ | 330 - 550 |

| Carbon-Barium Carbonate Reaction | 600 - 725 |

| Barium Carbonate Decomposition | 790 - 1060 |

Data sourced from thermogravimetric and differential thermal analysis studies.[1]

Table 2: Decomposition Temperatures of Barium Oxalate Hydrate in Carbon Dioxide Atmosphere

| Decomposition Step | Temperature Range (°C) |

| Dehydration (BaC₂O₄·0.5H₂O) | 94 - 115 |

| Oxalate Decomposition to BaCO₃ | 387 - 433 |

| Barium Carbonate Decomposition | Starting from ~1350 |

Note: The decomposition of barium carbonate is significantly shifted to higher temperatures in a CO₂ atmosphere.[1]

Table 3: Mass Loss Percentages in the Thermal Decomposition of Barium Oxalate Monohydrate

| Decomposition Step | Theoretical Mass Loss (%) |

| Dehydration (BaC₂O₄·H₂O → BaC₂O₄) | 7.39 |

| Oxalate Decomposition (BaC₂O₄ → BaCO₃) | 12.33 |

| Carbonate Decomposition (BaCO₃ → BaO) | 22.29 |

Calculated based on the molecular weights of the respective compounds.

Experimental Protocols

Detailed methodologies for the key analytical techniques used to study the thermal decomposition of barium oxalate are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass changes of barium oxalate as a function of temperature, identifying the temperature ranges of decomposition steps and the stoichiometry of the reactions.

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance, a furnace with a programmable temperature controller, and a gas flow control system.

Procedure:

-

Sample Preparation: A small amount of finely ground barium oxalate hydrate (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The TGA instrument is purged with the desired gas (e.g., high-purity nitrogen or carbon dioxide) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert or controlled atmosphere.

-

The balance is tared to zero.

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 1100°C for nitrogen atmosphere, or higher for CO₂ atmosphere) at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of each decomposition step. The percentage mass loss for each step is calculated and compared with theoretical values to confirm the reaction pathway. The derivative of the TGA curve (DTG curve) can be used to pinpoint the temperatures of maximum decomposition rates.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To detect exothermic and endothermic transitions during the thermal decomposition of barium oxalate, providing information on phase transitions, and the enthalpy changes associated with the decomposition reactions.

Apparatus: A DTA or DSC instrument with a furnace, sample and reference holders, and temperature sensors.

Procedure:

-

Sample and Reference Preparation: A small, accurately weighed amount of the barium oxalate sample (typically 2-5 mg) is placed in a sample crucible. An equal mass of an inert reference material (e.g., calcined alumina) is placed in an identical reference crucible.

-

Instrument Setup: The sample and reference crucibles are placed in the DTA/DSC furnace. The desired atmosphere (nitrogen or carbon dioxide) is established at a constant flow rate.

-

Thermal Program: The furnace is heated at a constant rate (e.g., 10°C/min) over the desired temperature range.

-

Data Acquisition: The temperature difference (DTA) or heat flow difference (DSC) between the sample and the reference is recorded as a function of the sample temperature.

-

Data Analysis: The resulting DTA/DSC curve is analyzed to identify endothermic peaks (e.g., dehydration, decomposition) and exothermic peaks. The peak temperatures and areas provide qualitative and quantitative information about the thermal events.

High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify the crystalline phases present in the sample at various temperatures during the decomposition process, confirming the intermediate and final products.

Apparatus: An X-ray diffractometer equipped with a high-temperature stage or furnace and a position-sensitive detector.

Procedure:

-

Sample Preparation: A thin layer of the barium oxalate powder is placed on the sample holder of the high-temperature stage.

-

Instrument Setup: The high-temperature stage is mounted on the diffractometer. The desired atmosphere is introduced and maintained at a controlled flow rate.

-

Thermal and Diffraction Program:

-

An initial XRD pattern is recorded at room temperature.

-

The sample is heated to a series of predetermined temperatures, with a dwell time at each temperature to allow for thermal equilibrium.

-

An XRD pattern is collected at each temperature setpoint.

-

-

Data Acquisition: The diffraction patterns are recorded over a specific 2θ range.

-

Data Analysis: The obtained XRD patterns at different temperatures are analyzed to identify the crystalline phases present by comparing the peak positions and intensities with standard diffraction databases (e.g., JCPDS-ICDD). This allows for the direct observation of the transformation of barium oxalate to barium carbonate and then to barium oxide.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the thermal decomposition of barium oxalate.

References

An In-depth Technical Guide to the Solubility of Barium Oxalate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of barium oxalate (BaC₂O₄) in a range of solvents. Barium oxalate is a sparingly soluble salt, and understanding its solubility characteristics is crucial in various fields, including materials science, analytical chemistry, and toxicology. This document details its solubility in aqueous and organic media, the principles governing its dissolution, and experimental protocols for its quantification.

Physicochemical Properties of Barium Oxalate

Barium oxalate is a white, odorless crystalline powder with the molecular formula BaC₂O₄ and a molar mass of 225.35 g/mol . It is known for its low solubility in water, a characteristic that influences its applications and biological interactions.

Aqueous Solubility

The solubility of barium oxalate in water is low, and it is classified as a sparingly soluble salt. The dissolution in water is an equilibrium process represented by the following equation:

BaC₂O₄(s) ⇌ Ba²⁺(aq) + C₂O₄²⁻(aq)

The solubility product constant (Ksp) for this equilibrium is a measure of its solubility.

Quantitative Data for Aqueous Solubility

| Parameter | Value | Temperature (°C) | Reference |

| Solubility | 0.9290 mg/L | 25 | |

| Solubility | 22 mg/L | Not Specified | |

| Solubility Product (Ksp) | 2.3 x 10⁻⁸ | Not Specified |

Note: Discrepancies in reported solubility values can arise from different experimental conditions and methods.

Solubility in Acidic Solutions

Barium oxalate exhibits significantly increased solubility in acidic solutions. This is due to the reaction of the oxalate ion (C₂O₄²⁻), a weak base, with hydronium ions (H₃O⁺) from the acid. This reaction shifts the dissolution equilibrium of barium oxalate to the right, favoring the dissolution of the salt.

The oxalate ion reacts with acid in a stepwise manner:

C₂O₄²⁻(aq) + H₃O⁺(aq) ⇌ HC₂O₄⁻(aq) + H₂O(l) HC₂O₄⁻(aq) + H₃O⁺(aq) ⇌ H₂C₂O₄(aq) + H₂O(l)

Qualitative observations confirm that barium oxalate is soluble in strong acids such as hydrochloric acid (HCl) and nitric acid (HNO₃), as well as in hot dilute acetic acid. The increase in oxalate solubility with increasing hydrochloric acid concentration has been observed, reaching a plateau at higher acid concentrations.

Dissolution Mechanism in Acid

The overall reaction for the dissolution of barium oxalate in a strong acid can be represented as:

BaC₂O₄(s) + 2H₃O⁺(aq) ⇌ Ba²⁺(aq) + H₂C₂O₄(aq) + 2H₂O(l)

Dissolution of Barium Oxalate in Acidic Solution

Solubility in Alkaline Solutions

The solubility of barium oxalate in alkaline solutions is expected to be low. The presence of a common ion, the hydroxide ion (OH⁻), from a strong base like sodium hydroxide (NaOH) would not directly affect the dissolution equilibrium of barium oxalate. Barium hydroxide itself is sparingly soluble, and adding a strong base would decrease its solubility due to the common ion effect. Therefore, no significant increase in the solubility of barium oxalate is anticipated in alkaline conditions.

Solubility in Organic Solvents

Barium oxalate is generally considered insoluble in most organic solvents.

Quantitative and Qualitative Data for Organic Solvents

| Solvent | Solubility | Reference |

| Ethanol | Insoluble | |

| Methanol | No quantitative data found | |

| Acetone | No quantitative data found | |

| Dimethyl Sulfoxide (DMSO) | No specific data for barium oxalate, but DMSO is a good solvent for many inorganic salts. |

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of barium oxalate. Below are detailed protocols for some of the most common and effective techniques.

Gravimetric Method

This method involves preparing a saturated solution of barium oxalate, evaporating a known volume of the solution to dryness, and weighing the remaining solid residue.

Protocol:

-

Preparation of Saturated Solution: Add an excess of barium oxalate powder to a chosen solvent in a flask. Stopper the flask and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: Filter the saturated solution using a fine-pore filter paper to remove all undissolved solid.

-

Evaporation: Accurately pipette a known volume (e.g., 50.00 mL) of the clear filtrate into a pre-weighed, dry evaporating dish.

-

Drying: Gently heat the evaporating dish to evaporate the solvent completely. Once the solvent is evaporated, dry the dish and residue in an oven at a suitable temperature (e.g., 105 °C) until a constant weight is achieved.

-

Calculation: The solubility (S) in g/L can be calculated using the following formula:

S (g/L) = (Weight of dish with residue - Weight of empty dish) / Volume of filtrate (L)

Workflow for Gravimetric Solubility Determination

Permanganate Titration of Oxalate

This redox titration method determines the concentration of oxalate ions in a saturated solution of barium oxalate.

Protocol:

-

Preparation of Saturated Solution: Prepare a saturated solution of barium oxalate in the desired solvent and filter it as described in the gravimetric method.

-

Sample Preparation: Accurately pipette a known volume (e.g., 25.00 mL) of the clear filtrate into an Erlenmeyer flask.

-

Acidification: Add an excess of dilute sulfuric acid (e.g., 20 mL of 1 M H₂SO₄) to the flask.

-

Heating: Heat the solution to 60-70 °C.

-

Titration: Titrate the hot solution with a standardized solution of potassium permanganate (KMnO₄) until a faint, persistent pink color is observed. The reaction is:

2MnO₄⁻(aq) + 5C₂O₄²⁻(aq) + 16H⁺(aq) → 2Mn²⁺(aq) + 10CO₂(g) + 8H₂O(l)

-

Calculation: The concentration of oxalate, and thus the solubility of barium oxalate, can be calculated from the volume of KMnO₄ solution used.

Workflow for Permanganate Titration of Oxalate

Atomic Absorption Spectroscopy (AAS) for Barium Determination

This instrumental method is highly sensitive for determining the concentration of barium ions in a saturated solution.

Protocol:

-

Preparation of Saturated Solution: Prepare a saturated solution of barium oxalate and filter it as described previously.

-

Standard Solutions: Prepare a series of standard solutions of a soluble barium salt (e.g., BaCl₂) with known concentrations.

-

Sample and Standard Preparation: Dilute the saturated barium oxalate solution and the standard solutions to fall within the linear range of the instrument. Add an ionization suppressant (e.g., a solution of potassium chloride or sodium chloride) to both the samples and standards to minimize ionization interference in the flame.

-

Instrumental Analysis: Aspirate the blank, standards, and samples into the atomic absorption spectrophotometer. Use a nitrous oxide-acetylene flame and measure the absorbance at the barium resonance wavelength of 553.6 nm.

-

Calibration and Calculation: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Use the calibration curve to determine the concentration of barium in the sample solution, which corresponds to the molar solubility of barium oxalate.

Workflow for AAS Determination of Barium

Conclusion

The solubility of barium oxalate is highly dependent on the solvent and the pH of the medium. It is sparingly soluble in water and most organic solvents but shows a marked increase in solubility in acidic solutions due to the protonation of the oxalate ion. For professionals in research and drug development, a thorough understanding of these solubility characteristics is essential for controlling precipitation, ensuring bioavailability in relevant formulations, and assessing potential toxicity. The experimental protocols provided in this guide offer robust methods for the quantitative determination of barium oxalate solubility in various matrices.

A Comprehensive Technical Guide to Barium Oxalate: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of barium oxalate (CAS No: 516-02-9), a compound utilized in various chemical and pyrotechnic applications.[1][2] This document consolidates critical information regarding its chemical identity, physical properties, and comprehensive safety data, presented for the use of professionals in research and development.

Chemical Identification and Properties

Barium oxalate is the barium salt of oxalic acid, with the chemical formula BaC₂O₄.[2] It is a white, odorless powder.[1][2]

Table 1: Chemical Identification of Barium Oxalate

| Identifier | Value |

| CAS Number | 516-02-9[1][2][3][4][5] |

| Molecular Formula | C₂BaO₄[1][3][4][6] |

| Molecular Weight | 225.35 g/mol [1][7] |

| EINECS Number | 208-216-9[1][3][8] |

| Synonyms | Ethanedioic acid, barium salt (1:1); Oxalic acid, barium salt[1][7] |

Table 2: Physicochemical Properties of Barium Oxalate

| Property | Value |

| Appearance | White, odorless powder[1][2] |

| Density | 2.66 g/mL at 25 °C[1][3][6] |

| Melting Point | 400 °C (decomposes)[1][3][4][6] |

| Water Solubility | Insoluble (0.093 g/L)[2][7] |

| Solubility in other solvents | Soluble in dilute nitric acid or hydrochloric acid.[6] Insoluble in ethanol.[6] |

| Stability | Stable under normal conditions, but can react with strong acids.[2][9] |

Safety and Hazard Information

Barium oxalate is classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8][10][11] Ingestion can lead to severe gastroenteritis, with symptoms including nausea, vomiting, and diarrhea, and may result in renal damage.[2][9]

Table 3: Hazard Identification and GHS Classification

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7][8][10] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[7][8][10] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[7][10] |

Table 4: Safety and Handling Information

| Parameter | Recommendation |

| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves, and full cover protective clothing.[8][9][11] |

| Engineering Controls | Use in a well-ventilated area.[8][10][11] |

| Handling | Avoid dust formation. Avoid contact with skin, eyes, and clothing.[8][10][11] Do not eat, drink, or smoke when using this product.[8][10] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][10][11] |

| Incompatible Materials | Strong acids and oxidizing agents.[9][11] |

Table 5: First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | Get immediate medical attention.[9] Rinse mouth with water.[8] Do not induce vomiting.[8] |

| Inhalation | Move to fresh air.[9][11] If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[8][11] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[8][11] Get medical attention if irritation persists.[9] |

| Eye Contact | Rinse cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do. Continue rinsing.[12] Get medical attention.[9] |

Table 6: Fire-Fighting and Accidental Release Measures

| Measure | Procedure |

| Suitable Extinguishing Media | Water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8][9][10][11] |

| Accidental Release | Evacuate personnel to safe areas.[8][10] Wear personal protective equipment.[8][10][11] Avoid dust formation.[8][10][11] Sweep up and shovel into suitable containers for disposal.[11] |

Table 7: Transport Information

| Regulation | Information |

| UN Number | UN1564[3][11] |

| Proper Shipping Name | Barium compound, n.o.s. (Barium oxalate)[11] |

| Transport Hazard Class | 6.1[3][11] |

| Packing Group | III[3] |

Logical Workflow for Safe Handling of Barium Oxalate

The following diagram illustrates the logical workflow for the safe handling of barium oxalate, from initial hazard assessment to emergency response.

Caption: Logical workflow for the safe handling of barium oxalate.

Experimental Protocols

Synthesis of Barium Oxalate

Barium oxalate can be synthesized via precipitation by reacting an aqueous solution of a soluble barium salt with a solution of an oxalate.

Method 1: Reaction of Barium Chloride with Oxalic Acid

This method involves the reaction of barium chloride with oxalic acid to produce a precipitate of barium oxalate.[1]

Reaction: BaCl₂ + H₂C₂O₄ → BaC₂O₄↓ + 2 HCl[1]

Procedure: A detailed experimental protocol for this specific reaction is not readily available in the searched literature. However, based on similar precipitation reactions, a general procedure would involve the slow addition of an oxalic acid solution to a stirred solution of barium chloride at room temperature. The resulting white precipitate of barium oxalate would then be filtered, washed with deionized water to remove soluble byproducts, and dried.

Method 2: Reaction of Barium Chloride with Ammonium Oxalate

A more detailed procedure is available for the synthesis of barium oxalate hemihydrate (BaC₂O₄·0.5H₂O) using barium chloride and ammonium oxalate.

Procedure:

-

Prepare a 0.2 M solution of barium chloride dihydrate (BaCl₂·2H₂O).

-

Prepare a 0.2 M solution of ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O).

-

Add 500 ml of the barium chloride solution dropwise to 500 ml of the ammonium oxalate solution at room temperature with stirring.

-

A white crystalline product of barium oxalate hemihydrate will precipitate.

-

Wash the precipitate with water.

-

Filter the product and dry it at room temperature.

For the synthesis of larger crystals, slow mixing of the barium chloride and ammonium oxalate solutions in a diffusion mode can be employed.

Note on Thermal Decomposition: The synthesized barium oxalate hemihydrate dehydrates to anhydrous α-barium oxalate in the temperature range of 383–418 K.

While these protocols provide a basis for the synthesis of barium oxalate, it is recommended that researchers consult specific literature for detailed characterization and optimization of the synthesis process for their particular application.

References

- 1. Barium oxalate - Wikipedia [en.wikipedia.org]

- 2. studylib.net [studylib.net]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. scribd.com [scribd.com]

- 6. Synthesis and characterization of the barium oxalates BaC2O4.0.5H2O, alpha-BaC2O4 and beta-BaC2O4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Cas 516-02-9,Barium oxalate | lookchem [lookchem.com]

- 10. jetir.org [jetir.org]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Discovery and History of Barium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium oxalate (BaC₂O₄) is an inorganic compound that has found applications in various fields, from pyrotechnics to materials science. Though not a compound of major historical significance in the same vein as benzene or penicillin, its story is intrinsically linked to the foundational period of modern chemistry. This technical guide provides a comprehensive overview of the discovery of its constituent elements, the historical context of its first likely synthesis, and its modern characterization, with a focus on quantitative data and detailed experimental protocols.

Historical Context: The Discovery of Barium and Oxalic Acid

The history of barium oxalate is rooted in the independent discovery of its precursors: barium and oxalic acid. The Swedish chemist Carl Wilhelm Scheele was a pivotal figure in the discovery of both.

In 1774, while investigating pyrolusite (manganese dioxide), Scheele identified a new "earth," which he named baryta (barium oxide, BaO).[1][2] He was able to prepare crystals of barium sulfate from this new earth. However, Scheele, like other chemists of his time, was unable to isolate the metallic element from its oxide.[2] It was not until 1808 that Sir Humphry Davy, using his newly developed technique of electrolysis, successfully isolated metallic barium from molten baryta.[3][4][5][6][7]

Parallel to his work on minerals, Scheele made significant contributions to organic chemistry. In 1776, he produced a new acid by reacting sugar with concentrated nitric acid, which he called "sugar acid."[8][9] By 1784, he demonstrated that this "sugar acid" was identical to the acid found naturally in plants like wood sorrel (Oxalis acetosella), which had been isolated from its salt in 1773 by François Pierre Savary.[8][10] This acid is now known as oxalic acid.[8][9]

Given that Scheele had discovered both barium oxide and oxalic acid by 1776, it is highly probable that the first synthesis of barium oxalate occurred in the late 18th century, likely through the reaction of a soluble barium salt with oxalic acid.

Physicochemical Properties of Barium Oxalate

Barium oxalate is a white, odorless crystalline powder.[11] It is known to exist in various hydrated forms, with the hemihydrate (BaC₂O₄·0.5H₂O) and dihydrate (BaC₂O₄·2H₂O) being common.[12][13]

Quantitative Data Summary

The following tables summarize the key quantitative properties of barium oxalate.

| Property | Value | Citations |

| Molecular Formula | BaC₂O₄ | [11][14] |

| Molecular Weight | 225.35 g/mol | [11][14][15] |

| Appearance | White crystalline powder | [11][16] |

| Density | 2.66 g/mL at 25 °C | [11][14] |

| Melting Point | Decomposes at 400 °C | [11][14] |

| Water Solubility | 0.093 g/L | [15] |

| CAS Number | 516-02-9 | [11][16] |

Crystal Structure Data

Barium oxalate can crystallize in different forms depending on the degree of hydration. The hemihydrate and a 3.5-hydrate have been well-characterized.

| Hydrate Form | Crystal System | Space Group | Lattice Parameters | Citations |

| BaC₂O₄·0.5H₂O | Triclinic | P1 | a = 8.692(1) Å, b = 9.216(1) Å, c = 6.146(1) Åα = 95.094(3)°, β = 95.492(3)°, γ = 64.500(3)° | [12][17] |

| α-BaC₂O₄ (anhydrous, at 473 K) | Triclinic | P1 | a = 5.137(3) Å, b = 8.764(6) Å, c = 9.006(4) Åα = 83.57(4)°, β = 98.68(5)°, γ = 99.53(5)° | [12][17] |

| BaC₂O₄·3.5H₂O | Monoclinic | C2/c | a = 13.445(5) Å, b = 7.669(4) Å, c = 15.018(6) Åβ = 113.92(2)° | [18] |

Thermal Decomposition

The thermal decomposition of barium oxalate hydrates occurs in distinct steps. The water of hydration is lost first, followed by the decomposition of the anhydrous oxalate to barium carbonate, and finally, the decomposition of barium carbonate to barium oxide at higher temperatures.

| Decomposition Step | Temperature Range (°C) | Products | Citations |

| Dehydration of BaC₂O₄·0.5H₂O | 110–145 | α-BaC₂O₄ + 0.5H₂O | [12] |

| Decomposition of Anhydrous BaC₂O₄ | ~400–500 | BaCO₃ + CO | [19] |

| Decomposition of BaCO₃ | >1000 | BaO + CO₂ | [19] |

Experimental Protocols

Plausible Historical Synthesis (Post-1776)

This protocol is a hypothetical reconstruction of how Carl Wilhelm Scheele might have first synthesized barium oxalate, based on the materials and techniques available to him.

Objective: To synthesize barium oxalate from baryta and "sugar acid."

Materials:

-

Baryta (Barium oxide, BaO), prepared from heating barite.

-

"Sugar acid" (Oxalic acid, H₂C₂O₄), prepared by oxidizing sugar with nitric acid.

-

Water (distilled if available).

-

Filter paper (linen or similar).

-

Glass beakers and stirring rods.

Methodology:

-

Preparation of Barium Hydroxide Solution: A small quantity of baryta (barium oxide) is carefully added to a beaker of water. The mixture is stirred. Barium oxide reacts with water to form barium hydroxide (Ba(OH)₂), which is sparingly soluble. BaO + H₂O → Ba(OH)₂

-

Preparation of Oxalic Acid Solution: A sample of "sugar acid" (oxalic acid) is dissolved in a separate beaker of water.

-

Precipitation: The oxalic acid solution is slowly added to the barium hydroxide solution while stirring. A white precipitate of barium oxalate will form immediately due to its low solubility. Ba(OH)₂ + H₂C₂O₄ → BaC₂O₄(s) + 2H₂O

-

Isolation and Purification: The resulting suspension is allowed to settle. The supernatant liquid is decanted, and the white solid is collected by filtration. The solid is washed with a small amount of water to remove any unreacted starting materials.

-

Drying: The collected white powder (barium oxalate) is left to dry in a warm, dry place.

Modern Laboratory Synthesis

This protocol describes a standard, reliable method for synthesizing barium oxalate hemihydrate in a modern laboratory setting.

Objective: To synthesize and characterize barium oxalate hemihydrate.

Materials:

-

Barium chloride dihydrate (BaCl₂·2H₂O)

-

Ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O)

-

Deionized water

-

0.2 M Barium chloride solution

-

0.2 M Ammonium oxalate solution

-

Glass beakers, graduated cylinders, magnetic stirrer, and stir bar

-

Buchner funnel and filter paper

-

Drying oven

Methodology:

-

Solution Preparation: Prepare 500 mL of a 0.2 M aqueous solution of barium chloride dihydrate and 500 mL of a 0.2 M aqueous solution of ammonium oxalate monohydrate.[12]

-

Precipitation: Place the 500 mL of ammonium oxalate solution in a large beaker on a magnetic stirrer. While stirring, add the 500 mL of barium chloride solution dropwise to the ammonium oxalate solution at room temperature.[12] A white, crystalline precipitate of barium oxalate will form. BaCl₂ (aq) + (NH₄)₂C₂O₄ (aq) → BaC₂O₄(s) + 2NH₄Cl (aq)

-

Digestion: Continue stirring the mixture for a period (e.g., 1 hour) to allow the precipitate to fully form and for the crystals to grow.

-

Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Washing: Wash the collected precipitate with several portions of deionized water to remove the soluble ammonium chloride byproduct.

-

Drying: Dry the resulting barium oxalate hemihydrate (BaC₂O₄·0.5H₂O) in a drying oven at a low temperature (e.g., 60-80 °C) to avoid decomposition, or simply air-dry at room temperature.[12]

Visualizations

Timeline of Discovery

Caption: A timeline of the key discoveries leading to the synthesis of Barium Oxalate.

Synthesis Pathway

Caption: The chemical reaction pathway for a modern synthesis of Barium Oxalate.

Thermal Decomposition Pathway

Caption: The thermal decomposition pathway of Barium Oxalate Hydrate.

References

- 1. chemistry.unt.edu [chemistry.unt.edu]

- 2. Carl Wilhelm Scheele | Biography, Discoveries, & Facts | Britannica [britannica.com]

- 3. Humphry Davy - Wikipedia [en.wikipedia.org]

- 4. Sir Humphry Davy | Inventions, Biography, & Facts | Britannica [britannica.com]

- 5. Humphry Davy | Science History Institute [sciencehistory.org]

- 6. Science and Celebrity: Humphry Davy's Rising Star | Science History Institute [sciencehistory.org]

- 7. The Inventor :: the beginign of brightness through a switch [lightbulb-com8.webnode.page]

- 8. Oxalic acid - Wikipedia [en.wikipedia.org]

- 9. 1911 Encyclopædia Britannica/Oxalic Acid - Wikisource, the free online library [en.wikisource.org]

- 10. aakash.ac.in [aakash.ac.in]

- 11. Cas 516-02-9,Barium oxalate | lookchem [lookchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

- 14. 516-02-9 CAS MSDS (Barium oxalate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. Barium oxalate | C2BaO4 | CID 68201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Page loading... [wap.guidechem.com]

- 17. Synthesis and characterization of the barium oxalates BaC2O4.0.5H2O, alpha-BaC2O4 and beta-BaC2O4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Crystal structure determination of barium Oxalate, BaC2O4... [degruyterbrill.com]

- 19. akjournals.com [akjournals.com]

The Apparent Absence of Barium Oxalate Minerals in Nature: A Geochemical and Mineralogical Perspective

An in-depth analysis for researchers, scientists, and drug development professionals.

Executive Summary

Despite the widespread natural occurrence of both barium and oxalate ions in various geological settings, the existence of naturally formed barium oxalate minerals remains undocumented in scientific literature. This technical guide explores the potential reasons behind this apparent mineralogical gap. By examining the geochemistry of barium and the formation of other metal oxalate minerals, we can infer the physicochemical conditions that may hinder the crystallization of barium oxalate in nature. Furthermore, this guide provides a comparative analysis of known metal oxalate minerals and a detailed overview of the properties of synthetically produced barium oxalate, offering valuable insights for researchers in mineralogy, geochemistry, and materials science.

Introduction: The Barium Oxalate Anomaly

Barium is a relatively abundant alkaline earth metal found in the Earth's crust, primarily in the form of barite (BaSO₄) and witherite (BaCO₃).[1][2][3] Oxalate, a simple dicarboxylic acid anion (C₂O₄²⁻), is also naturally present, often resulting from the decomposition of organic matter or produced by living organisms such as plants, fungi, and lichens.[4] The combination of these two ions in laboratory settings readily produces barium oxalate (BaC₂O₄), a stable compound.[5] However, a thorough review of mineralogical databases and scientific literature reveals a conspicuous absence of any recognized naturally occurring barium oxalate mineral.

This guide will delve into the factors governing the formation of oxalate minerals, the specific geochemical behavior of barium, and the known characteristics of synthetic barium oxalate to provide a comprehensive understanding of this "missing" mineral.

Comparative Analysis of Naturally Occurring Oxalate Minerals

To understand why barium oxalate minerals might not form naturally, it is instructive to examine the conditions under which other metal oxalate minerals are found. The most well-documented examples are calcium and copper oxalates.

Calcium Oxalate Minerals: Whewellite and Caoxite

Whewellite (CaC₂O₄·H₂O) and Caoxite (CaC₂O₄·3H₂O) are the most common naturally occurring oxalate minerals.[6][7] Their formation is strongly linked to biological and low-temperature geological processes.

-

Formation Environment: Whewellite is frequently found in coal seams, sedimentary nodules, and hydrothermal veins where calcium-rich fluids interact with organic matter.[8][9] It is also known to form as a result of biological activity, for instance, on the surface of some cacti and as a component of kidney stones.[6] Caoxite has been identified in fractures of manganese and barium-rich metacherts.[10][11]

-

Source of Oxalate: The oxalate in these minerals is often attributed to the decomposition of plant and other organic material.[9]

Copper Oxalate Mineral: Moolooite

Moolooite (Cu(C₂O₄)·nH₂O, where n<1) is a rare copper oxalate mineral.[12]

-

Formation Environment: Its type locality is in Western Australia, where it formed from the interaction of bird guano with weathering copper sulfides.[12][13] This indicates a formation pathway requiring a specific combination of metal source and organic-derived oxalate.

The existence of these minerals highlights that the formation of metal oxalates in nature is possible, but often requires specific, localized conditions where both the metal cation and oxalate are sufficiently concentrated.

Data Presentation: Properties of Relevant Oxalate Minerals

The following tables summarize the key properties of the discussed naturally occurring oxalate minerals and synthetic barium oxalate for comparative analysis.

Table 1: Properties of Naturally Occurring Oxalate Minerals

| Property | Whewellite (CaC₂O₄·H₂O) | Caoxite (CaC₂O₄·3H₂O) | Moolooite (Cu(C₂O₄)·nH₂O) |

| Chemical Formula | Ca(C₂O₄)·H₂O[6] | Ca(C₂O₄)·3H₂O[7] | Cu(C₂O₄)·nH₂O (n<1)[12] |

| Crystal System | Monoclinic[6] | Triclinic[7] | Orthorhombic[12] |

| Color | Colorless, yellowish, brownish[6] | Colorless[7] | Blue-green[12] |

| Hardness (Mohs) | 2.5–3[6] | 2 - 2.5[7] | Not determined |

| Specific Gravity | 2.23[6] | 1.87 (Calculated)[7] | 3.43 (Calculated)[12] |

| Luster | Vitreous to pearly[6] | Vitreous[7] | Waxy, Dull[14] |

Table 2: Properties of Synthetic Barium Oxalate

| Property | Value |

| Chemical Formula | BaC₂O₄[5] |

| Molar Mass | 225.345 g·mol⁻¹[5] |

| Appearance | White odorless powder[5] |

| Density | 2.658 g/cm³[5] |

| Melting Point | 400 °C (decomposes)[5] |

| Solubility in Water | 0.9290 mg/L[5] |

Geochemical Considerations: The Fate of Barium and Oxalate in Nature

The primary reason for the absence of barium oxalate minerals likely lies in the geochemical behavior of barium and the typical concentrations of oxalate in geological environments.

Barium in the environment is predominantly controlled by the solubility of barite (BaSO₄) and, to a lesser extent, witherite (BaCO₃).[1][15] Both are significantly less soluble than barium oxalate under most natural conditions. The presence of sulfate (SO₄²⁻) and carbonate (CO₃²⁻) ions, which are common in most natural waters and geological formations, would preferentially precipitate barium as barite or witherite.[3][16]

For barium oxalate to form, there would need to be a geological environment with:

-

A significant source of barium.

-

A high concentration of oxalate ions.

-

A notable absence of sulfate and carbonate ions.

Such a combination of conditions is geochemically rare. While localized, high concentrations of oxalate can occur in microenvironments rich in decaying organic matter, these are often also environments where sulfate and carbonate are present.

Experimental Protocols: Synthesis of Barium Oxalate

The synthesis of barium oxalate is well-documented in chemical literature and typically involves precipitation reactions.

Precipitation from Aqueous Solution

A common method for preparing barium oxalate involves the reaction of a soluble barium salt with a solution of oxalic acid or a soluble oxalate salt.[5]

-

Reactants: Barium chloride (BaCl₂) and oxalic acid (H₂C₂O₄).

-

Procedure: A solution of barium chloride is added to a solution of oxalic acid. Barium oxalate precipitates out as a white solid due to its low solubility.[5]

-

Reaction: BaCl₂ + H₂C₂O₄ → BaC₂O₄(s) + 2HCl

Gel Diffusion Method

Single crystals of barium oxalate can be grown using a gel diffusion method, which allows for slow and controlled crystal growth.[17]

-

Reactants: Barium chloride and oxalic acid.

-

Medium: Agar gel.

-

Procedure: A gel is prepared containing one of the reactants (e.g., oxalic acid). A solution of the other reactant (barium chloride) is then carefully layered on top of the gel. The reactants slowly diffuse into the gel, leading to the formation of well-defined crystals over time.[17]

Mandatory Visualizations

Logical Relationship for the Scarcity of Natural Barium Oxalate

The following diagram illustrates the competing precipitation pathways for the barium ion in a typical natural environment, explaining the rarity of barium oxalate minerals.

Caption: Competing precipitation pathways for barium in a natural setting.

Experimental Workflow for Barium Oxalate Synthesis

This diagram outlines the steps for the laboratory synthesis of barium oxalate via precipitation.

Caption: Workflow for the synthesis of barium oxalate by precipitation.

Conclusion

The absence of documented barium oxalate minerals in nature is not an indication of the instability of the compound itself, but rather a consequence of the prevailing geochemical conditions on Earth. The high insolubility of barium sulfate and barium carbonate ensures that barium is readily sequestered by ubiquitous sulfate and carbonate anions, preventing the buildup of dissolved barium to levels necessary for oxalate precipitation. The study of naturally occurring metal oxalates like whewellite and moolooite reveals that their formation is tied to specific, often biologically influenced, environments where the metal and oxalate concentrations are uniquely favorable. For professionals in drug development and materials science, the insights from synthetic barium oxalate and the understanding of its formation (or lack thereof in nature) can inform the design of novel materials and the study of biomineralization processes. Future research in extreme or unusual geological environments may yet uncover a natural occurrence of barium oxalate, but for now, it remains a mineralogical curiosity confined to the laboratory.

References

- 1. weppi.gtk.fi [weppi.gtk.fi]

- 2. Barium (Ba) - MicroTrace Minerals [microtraceminerals.com]

- 3. PUBLIC HEALTH STATEMENT - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Barium oxalate - Wikipedia [en.wikipedia.org]

- 6. Whewellite - Wikipedia [en.wikipedia.org]

- 7. mindat.org [mindat.org]

- 8. gemfame.com [gemfame.com]

- 9. galleries.com [galleries.com]

- 10. azomining.com [azomining.com]

- 11. Caoxite Mineral Data [webmineral.com]

- 12. Moolooite - Wikipedia [en.wikipedia.org]

- 13. Moolooite, a naturally occurring hydrated copper oxalate from Western Australia | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 14. mindat.org [mindat.org]

- 15. Geochemistry, Distribution and Toxicity of Barium in Terrestrial Ecosystem [zenodo.org]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. ias.ac.in [ias.ac.in]

Barium Oxalate: A Comprehensive Technical Analysis of its Physicochemical Properties

For Researchers, Scientists, and Professionals in Drug Development

This technical guide provides an in-depth examination of the fundamental physicochemical properties of barium oxalate (BaC₂O₄), a compound of significance in various chemical and pyrotechnic applications. This document outlines its molecular weight and density, supported by detailed experimental protocols for their determination.

Core Physicochemical Data

The essential quantitative properties of barium oxalate are summarized below for immediate reference.

| Property | Value | Units | Citations |

| Molecular Formula | C₂BaO₄ | - | [1][2][3][4] |

| Molecular Weight | 225.35 | g/mol | [1][2][3][4] |

| Density | 2.66 | g/mL at 25°C | [1][3][5] |

| Alternate Density | 2.658 | g/cm³ | [6] |

| Appearance | White odorless powder/crystals | - | [3][4][6] |

| Melting Point | 400 (decomposes) | °C | [1][3][5] |

| Solubility in Water | Insoluble (0.093 g/L) | g/L | [4][6] |

Experimental Determination Protocols

Precise and reproducible experimental methods are critical for the validation of physicochemical data. The following sections provide detailed protocols for the determination of the molecular weight and density of barium oxalate.

Molecular Weight Determination

The molecular weight of a pure compound like barium oxalate is most accurately determined through theoretical calculation based on its chemical formula and the atomic weights of its constituent elements. However, instrumental analysis can be used for verification.

1. Theoretical Calculation:

The molecular weight is the sum of the atomic weights of all atoms in the molecule.[7]

-

Formula: BaC₂O₄

-

Atomic Mass of Barium (Ba): ~137.33 u

-

Atomic Mass of Carbon (C): ~12.011 u

-

Atomic Mass of Oxygen (O): ~15.999 u

-

Calculation: (1 x 137.33) + (2 x 12.011) + (4 x 15.999) = 225.349 g/mol

2. Instrumental Verification (Mass Spectrometry):

Mass spectrometry provides a precise measurement of the mass-to-charge ratio of ions, which can be used to determine the molecular weight.

-

Sample Preparation: A dilute solution of barium oxalate is prepared in a suitable solvent. Given its poor water solubility, dilute nitric or hydrochloric acid may be used.[1][2]

-

Instrumentation: A high-resolution mass spectrometer is employed.

-

Method: The sample is introduced into the ion source of the mass spectrometer. The resulting ions are separated based on their mass-to-charge ratio, and a spectrum is generated. The peak corresponding to the molecular ion of barium oxalate is identified to confirm its molecular weight.

Density Determination

The density of a solid can be determined using the water displacement method, which relies on Archimedes' principle.[8][9]

-

Apparatus:

-

Analytical balance

-

Graduated cylinder (e.g., 100 mL)

-

Deionized water

-

Spatula

-

Weighing boat

-

-

Procedure:

-

Accurately weigh a sample of dry barium oxalate powder using the analytical balance and record the mass (m).

-

Fill the graduated cylinder with a known volume of deionized water (V₁) and record the volume.

-

Carefully add the weighed barium oxalate powder to the graduated cylinder, ensuring no material is lost.

-

Gently agitate the cylinder to ensure the powder is fully submerged and any trapped air bubbles are released.

-

Record the new volume of the water and barium oxalate mixture (V₂).

-

The volume of the barium oxalate sample (V) is calculated as V = V₂ - V₁.

-

The density (ρ) is then calculated using the formula: ρ = m / V.

-

Repeat the measurement multiple times to ensure accuracy and calculate the average density.

-

Process Visualizations

To further elucidate the experimental and logical workflows, the following diagrams are provided.

Caption: Workflow for determining the molecular weight of barium oxalate.

Caption: Step-by-step workflow for the experimental determination of density.

References

- 1. chembk.com [chembk.com]

- 2. Barium Oxalate [drugfuture.com]

- 3. Barium oxalate | 516-02-9 [chemicalbook.com]

- 4. Barium oxalate | C2BaO4 | CID 68201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Barium oxalate | BaC2O4 - BuyersGuideChem [buyersguidechem.com]

- 6. Barium oxalate - Wikipedia [en.wikipedia.org]

- 7. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 8. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 9. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Barium Titanate Nanoparticles Using Barium Oxalate as a Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barium titanate (BaTiO₃) is a versatile ceramic material with remarkable ferroelectric, piezoelectric, and dielectric properties, making it a cornerstone in the electronics industry for applications such as multilayer ceramic capacitors (MLCCs), thermistors, and electro-optic devices.[1][2] The synthesis of barium titanate nanoparticles with controlled size, morphology, and crystallinity is crucial for the fabrication of high-performance miniaturized devices. The oxalate co-precipitation method is a widely adopted wet chemical route for producing high-purity, homogeneous, and fine BaTiO₃ powders.[3][4] This method involves the precipitation of a barium titanyl oxalate hydrate (BaTiO(C₂O₄)₂·4H₂O, hereafter referred to as BTO) precursor, which is subsequently calcined to yield barium titanate nanoparticles.[3] This approach offers advantages over the conventional solid-state reaction method, including lower synthesis temperatures and better control over particle characteristics.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of barium titanate nanoparticles using barium oxalate as a precursor.

I. Synthesis Pathway and Reaction Mechanism

The synthesis of barium titanate via the oxalate precursor method generally proceeds through two main stages:

-

Precipitation of Barium Titanyl Oxalate (BTO): Barium and titanium sources are co-precipitated in the presence of oxalic acid to form the BTO precursor. The stoichiometry and pH of the reaction are critical parameters that influence the purity and properties of the final product.[7] For instance, stoichiometric BaTiO₃ can be obtained from a pure oxalate precursor at a concentration of 1.5 M and a pH of 1.[7] Deviations from the ideal Ba/Ti ratio can lead to the formation of impurity phases such as BaCO₃ or TiO₂.[7]

-

Thermal Decomposition of BTO: The BTO precursor is then subjected to calcination, where it decomposes to form barium titanate. The decomposition process in an air atmosphere typically involves several steps: dehydration, decomposition of the oxalate, crystallization, and the formation of BaTiO₃.[5] Intermediate phases such as barium carbonate (BaCO₃) and Ba₂Ti₂O₅CO₃ may form during this process.[5] The final calcination temperature significantly impacts the crystallinity and particle size of the BaTiO₃ nanoparticles.[8]

The overall chemical reaction can be summarized as follows:

Ba²⁺ + TiO²⁺ + 2C₂O₄²⁻ + 4H₂O → BaTiO(C₂O₄)₂·4H₂O (Precipitation)

BaTiO(C₂O₄)₂·4H₂O → BaTiO₃ + 2CO₂ + 2CO + 4H₂O (Thermal Decomposition)

Below is a graphical representation of the synthesis workflow.

II. Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of barium titanate nanoparticles using the oxalate method.

Table 1: Influence of Synthesis Parameters on Precursor and Final Product

| Ba/Ti Ratio | pH | Reagent Concentration | Calcination Temperature (°C) | Resulting Phase | Average Particle Size (nm) | Tetragonality (c/a) |

| 1.00 | 2.33 | - | 950 | Tetragonal BaTiO₃ | 56 | 1.0075 |

| 1.00 | 1.0 | 1.5 M | - | Stoichiometric BaTiO₃ | - | - |

| 0.96-1.01 | - | - | - | Pure BaTiO₃ phase | - | - |

| - | <3.0 | - | 600 | Stoichiometric BaTiO₃ | - | - |

| - | 5.0 | - | - | Barium titanyl hydroxy oxalate | - | - |

| - | 7.0-10.0 | - | - | Barium oxalate and titanyl hydroxide mixture | - | - |

Table 2: Effect of Calcination Temperature on BaTiO₃ Nanoparticle Properties

| Precursor | Calcination Temperature (°C) | Heating Method | Resulting Crystal Structure | Average Particle Size (nm) | Reference |

| BTO | 500 | Microwave | Cubic | - | [5] |

| BTO | >600 | Microwave | Tetragonal | - | [5] |

| BTO | 550 | Conventional (after mechanochemical processing) | Well-crystallized cubic | - | [5] |

| BTO | 700 | Conventional | Cubic | - | [3] |

| BTO | >800 | Conventional | Cubic | - | [5] |

| BTO | 900 | Conventional | - | - | [6] |

| BTO | 950 | Conventional | Tetragonal | 56 | [8] |

| BTO | 700-1100 | Conventional | Tetragonal | - | [8] |

| BTO | 1100 | Conventional | - | 13-18 microns (from 15-25°C precipitation) | [1] |

III. Detailed Experimental Protocols

This section provides detailed protocols for the synthesis of barium titanate nanoparticles via the oxalate method, based on established procedures in the literature.

Protocol 1: Co-precipitation of Barium Titanyl Oxalate (BTO) Precursor

Materials:

-

Barium chloride (BaCl₂) or Barium acetate ([CH₃COO]₂Ba)

-

Titanium tetrachloride (TiCl₄) or Titanium oxychloride (TiOCl₂)

-

Oxalic acid (H₂C₂O₄)

-

Ethanol (C₂H₅OH)

-

Distilled water

-

Ammonia solution (NH₄OH) for pH adjustment

Procedure:

-

Preparation of Titanium Solution: Dissolve the titanium source (e.g., TiCl₄ or TiOCl₂) in an acidic aqueous solution or an alcohol. For example, a solution of TiOCl₂ can be prepared and added dropwise to an oxalic acid solution in ethanol under constant stirring.[7]

-

Preparation of Barium Solution: Prepare an aqueous solution of the barium salt (e.g., BaCl₂ or barium acetate).

-

Precipitation: Under vigorous stirring (e.g., 200 rpm with a magnetic stirrer), add the barium salt solution dropwise to the titanium-oxalate complex solution.[7] This will lead to the precipitation of the barium titanyl oxalate complex, BaTiO(C₂O₄)₂·4H₂O.[7]

-

pH Adjustment: The pH of the solution is a critical parameter. For the formation of pure barium titanyl oxalate, the pH should be maintained below 3.0.[5] The pH can be adjusted using an ammonia solution.

-

Aging: Allow the precipitate to age in the mother liquor for a specified period to ensure complete precipitation and uniform particle formation.

-

Filtration and Washing: Separate the precipitate by filtration. Wash the collected BTO precursor thoroughly with distilled water and then with ethanol to remove any unreacted ions and impurities.

-

Drying: Dry the washed precursor in an oven at a low temperature (e.g., 90°C for 12 hours) to remove residual solvent.[2]

Protocol 2: Thermal Decomposition of BTO to BaTiO₃ Nanoparticles

Materials:

-

Dried Barium Titanyl Oxalate (BTO) precursor

-

High-temperature furnace

Procedure:

-

Place the dried BTO precursor powder in a suitable crucible (e.g., alumina).

-

Introduce the crucible into a high-temperature furnace.

-

Heat the precursor to the desired calcination temperature. The heating rate can influence the final particle size.[7]

-

The calcination temperature will determine the crystal structure of the resulting BaTiO₃. For example, heating in a microwave system at 500°C can yield cubic BaTiO₃, while temperatures above 600°C can produce the tetragonal form.[3] Conventional heating often requires higher temperatures, with cubic BaTiO₃ forming above 700-800°C.[3][5]

-

Hold the temperature for a specific duration (e.g., 2-5 hours) to ensure complete decomposition and crystallization.

-

Cool the furnace down to room temperature.

-

The resulting white powder is barium titanate nanoparticles.

The thermal decomposition pathway can be visualized as follows:

IV. Characterization of Barium Titanate Nanoparticles

To ensure the successful synthesis of high-quality barium titanate nanoparticles, a suite of characterization techniques should be employed:

-

X-ray Diffraction (XRD): To determine the crystal structure (cubic vs. tetragonal), phase purity, and crystallite size of the synthesized BaTiO₃.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and size distribution of the nanoparticles.

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal decomposition behavior of the BTO precursor and determine the optimal calcination temperature.

-

Raman Spectroscopy: To further confirm the crystal structure, especially for distinguishing between the cubic and tetragonal phases at the nanoscale.[9]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the removal of organic residues from the precursor.

V. Conclusion